Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the benzoimidazole family. Benzoimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 6th position on the benzoimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzoimidazole derivative . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is crucial in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.
Major Products Formed
Substitution: Various substituted benzoimidazole derivatives.
Oxidation: Oxidized forms of the benzoimidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Methyl 5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Methyl 5-nitro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-3-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)6(3-9(8)13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
SWITZSGBOOTOPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2)Br)C(=O)OC |
Origin of Product |
United States |
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